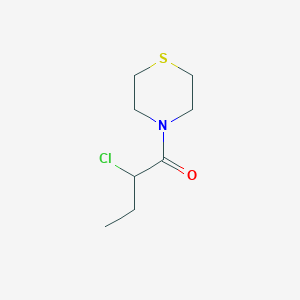
2-Chloro-1-thiomorpholinobutan-1-one
Übersicht
Beschreibung
2-Chloro-1-thiomorpholinobutan-1-one (CMTM) is a small molecule that has been studied extensively in the field of organic chemistry. It is a versatile compound that can be used in a variety of applications, including the synthesis of various compounds, as a reagent in biological studies, and as a tool for studying the mechanism of action of various drugs. CMTM has been used in a variety of scientific research applications, and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Catalysis in Chemical Reactions : Research has demonstrated the potential application of certain rhenium(V) compounds, containing ligands like 2-(2′-hydroxyphenyl)-2-oxazoline, in catalysis, particularly for the conversion of perchlorate to chloride. These compounds show interesting electrochemical properties and potential as catalysts in various chemical reactions (Kirk et al., 2003).
Synthesis of Enantiomerically Pure Compounds : Research has been conducted on the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines, showcasing the potential of certain compounds in the synthesis of stereochemically complex structures. This could be relevant in the synthesis of pharmaceuticals and other biologically active molecules (Breuning et al., 2007).
Synthesis of Bridged Bicyclic Thiomorpholines : Bridged bicyclic thiomorpholines and their derivatives have been synthesized, showcasing their potential as novel building blocks in medicinal chemistry. These compounds could be crucial in the design and synthesis of new pharmaceuticals (Walker & Rogier, 2013).
Antimicrobial Activity
- Antimicrobial Properties of Derivatives : Studies have been carried out on the antibiogram properties of certain derivatives of thiomorpholine, which have shown potential antimicrobial activities against a variety of microbial cultures. This suggests a possible application in developing new antimicrobial agents (Nwuche et al., 2017).
Molecular Interaction and Structural Analysis
- DNA-binding Studies : Novel quinoline-fused 1,3-thiazolidinones have been synthesized and studied for their interaction with DNA. This research may provide insights into the development of new pharmaceuticals and deepen our understanding of DNA interactions (Lamani et al., 2010).
Biosensing
- Biosensor Development for Polyphenol Determination : Laccase-based biosensors have been developed using derivatives of thiomorpholine for the determination of polyphenol index in wine. This application signifies the potential of these compounds in the development of biosensors for various analytical purposes (Di Fusco et al., 2010).
Safety and Hazards
“2-Chloro-1-thiomorpholinobutan-1-one” may cause skin irritation, respiratory irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Eigenschaften
IUPAC Name |
2-chloro-1-thiomorpholin-4-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNOS/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKKUAWHPMZZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCSCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B1478907.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1478909.png)
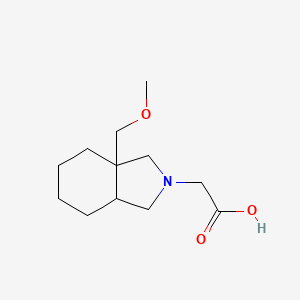
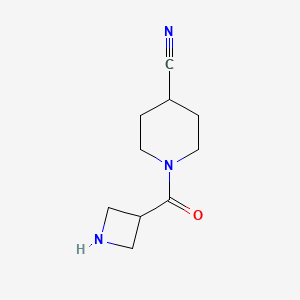
![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478917.png)
![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478919.png)
![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1478920.png)
![1-(3-chloropyrazin-2-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478921.png)
![1-prolyloctahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478922.png)
![octahydro-1H-cyclopenta[e][1,4]oxazepin-1-amine](/img/structure/B1478924.png)
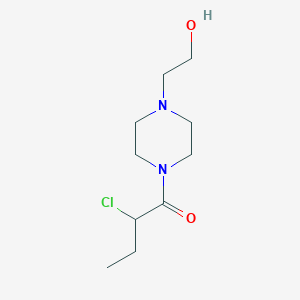
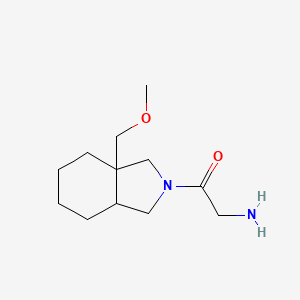
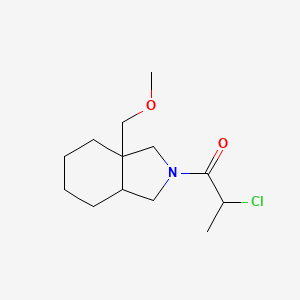
![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478929.png)